Product packaging for 3-Methyl-3-butenyl hexanoate(Cat. No.:CAS No. 53655-22-4)

3-Methyl-3-butenyl hexanoate

Cat. No.: B1623884
CAS No.: 53655-22-4
M. Wt: 184.27 g/mol
InChI Key: PFKCNOUVNPEGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-butenyl hexanoate (CAS: 53655-22-4) is a chemical ester with the molecular formula C11H20O2 and an average mass of 184.28 Da . This compound is of significant interest in research fields focusing on natural product chemistry, flavor, and fragrance. It is identified as a volatile compound contributing to the aroma profile of fruits. A key study on Morinda royoc L. fruit found that this compound was a significant volatile component, with its concentration increasing substantially as the fruit progressed to the over-ripe stage . This suggests its relevance in studies of fruit ripening, maturation processes, and the biosynthesis of aroma-active compounds. Researchers value this ester for its role in understanding the complex chemical communication systems in biological systems. As a volatile organic compound, its analysis is typically performed using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS) . This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1623884 3-Methyl-3-butenyl hexanoate CAS No. 53655-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53655-22-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-methylbut-3-enyl hexanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h2,4-9H2,1,3H3

InChI Key

PFKCNOUVNPEGIF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC(=C)C

Canonical SMILES

CCCCCC(=O)OCCC(=C)C

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Plant-Derived Sources of 3-Methyl-3-butenyl Hexanoate (B1226103)

The presence of 3-Methyl-3-butenyl hexanoate has been documented in the volatile chemical profiles of several plant species, playing a role in their characteristic aroma.

Presence in Morinda Species (e.g., Morinda royoc L., Morinda citrifolia L.) Fruit Volatile Profiles

Research into the volatile compounds of Morinda species has led to the identification of this compound as a notable constituent of their fruit aromas. In a study on the volatile compounds of Morinda royoc L. fruit at two different ripening stages, 137 compounds were identified, with esters being a significant chemical class. doc-developpement-durable.org Among the 42 esters detected, this compound was identified as one of the major alkenyl esters, which are known for their powerful fruity odor notes. redalyc.org

Identification in Other Fruit Matrices (e.g., Spondias purpurea L.) within Broader Ester Classification

While a wide range of esters have been identified in the volatile profile of the fruit of Spondias purpurea L., also known as ciruela or red mombin, the presence of this compound has not been reported in the available scientific literature. tandfonline.comnih.gov Comprehensive studies on the volatile compounds of different cultivars of Spondias purpurea L. have identified a large number of esters, alcohols, and aldehydes that contribute to its characteristic aroma, but this compound is not among the listed compounds. tandfonline.com

Detection in Plant Exudates (e.g., Populus spp. Bud Extracts) as Ester Derivatives of Hydroxycinnamic Acids

Bud exudates of various poplar species (Populus spp.) have been found to contain a diverse array of chemical compounds, including ester derivatives of hydroxycinnamic acids. Specifically, 3-methyl-3-butenyl esters of caffeic acid and p-coumaric acid have been identified in these extracts. mdpi.comresearchgate.net A study analyzing the ethanolic extracts of different poplar taxons confirmed the presence of 3-methyl-3-butenyl ester of caffeic acid as one of the main hydroxycinnamic acid monoesters. mdpi.com These findings indicate that the 3-methyl-3-butenyl moiety is utilized by these plants in the formation of various esterified compounds.

Quantitative and Qualitative Variation Across Biological States

The concentration of this compound can vary significantly depending on the developmental stage of the plant tissue, particularly in fruits.

Influence of Maturation and Ripening Stages on Volatile Concentrations in Fruits

The ripening process has a marked effect on the concentration of this compound in Morinda species. In Morinda royoc L. fruit, the concentration of this compound was found to be significantly higher in the over-ripe stage compared to the mature stage. doc-developpement-durable.orgredalyc.org This suggests that the esterification process, which forms this volatile compound, is more active during the later stages of ripening. redalyc.org

Conversely, in Morinda citrifolia L., the concentration of 3-methyl-3-buten-1-yl hexanoate was observed to decrease significantly as the fruit transitioned from the ripe to the over-ripe stage. cabidigitallibrary.orgscielo.br This indicates a difference in the metabolic pathways and regulation of volatile compound production between these two closely related species.

Table 1: Relative Change in this compound Concentration During Ripening of Morinda royoc L. Fruit

Ripening StageRelative Concentration of this compound
MatureLower
Over-ripeSignificantly Higher doc-developpement-durable.orgredalyc.org

This table illustrates the qualitative change in the concentration of the compound as specific quantitative data is not available in the cited sources.

Comparative Analysis of Ester Abundance in Different Plant Tissues or Extracts

In Populus spp., the abundance of 3-methyl-3-butenyl esters of hydroxycinnamic acids can differ between various species and extracts. For instance, a comparative analysis of bud extracts from different poplar species revealed variations in the chemical profiles, including the relative abundance of these esters. nih.govresearchgate.net One study on various Populus bud extracts noted that while 3-methyl-3-butenyl esters of caffeic acid were present in several samples, their signal intensity and co-occurrence with other compounds varied, suggesting species-specific and potentially extract-dependent differences in their abundance. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Methyl 3 Butenyl Hexanoate

Precursor Identification and Metabolic Origins

The biosynthesis of 3-methyl-3-butenyl hexanoate (B1226103) is a convergence of two separate metabolic routes that produce its constituent alcohol and acid parts. The alcohol, 3-methyl-3-buten-1-ol (B123568), is a hemiterpene alcohol also known as isoprenol. nih.govwikipedia.org The carboxylic acid, hexanoic acid, is a six-carbon saturated fatty acid. The generation of the final ester occurs through an esterification reaction between these two precursors, a common mechanism for creating volatile flavor and aroma compounds in nature.

3-Methyl-3-buten-1-ol (isoprenol) is a branched, unsaturated alcohol that serves as a building block in various biological systems. Its production is not limited to a single metabolic pathway but can originate from several key cellular processes.

There is evidence linking the production of 3-methyl-3-buten-1-ol to amino acid metabolism, particularly in microorganisms. For instance, studies on the yeast Yarrowia lipolytica have shown that during the fermentation of brewers' wort, a process characterized by significant amino acid consumption, 3-methyl-3-buten-1-ol was among the volatile compounds produced. researchgate.net In this environment, the yeast actively metabolized amino acids, and while no ethanol (B145695) was formed, a variety of higher alcohols, including 3-methyl-3-buten-1-ol, were synthesized. researchgate.net This suggests that catabolic pathways of certain amino acids may lead to intermediates that can be converted into this specific C5 alcohol, although the precise enzymatic steps are a subject of ongoing research. In general, amino acid metabolism is a known source of various flavor compounds in fermented products. nih.gov

Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). mdpi.compnas.orgnih.gov This free-radical chain reaction is a significant source of a diverse mixture of volatile and non-volatile compounds. The process occurs in three main stages: initiation, propagation, and termination. nih.gov

During propagation, lipid hydroperoxides (LOOH) are formed, which are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, hydrocarbons, and alcohols. nih.govmdpi.com The decomposition of these hydroperoxides can yield new radicals that continue to propagate the chain reaction. mdpi.com The formation of unsaturated aldehydes from lipid peroxidation is well-documented, and these can be further metabolized. mdpi.com While the direct synthesis of 3-methyl-3-buten-1-ol via this pathway is not explicitly detailed, the generation of a wide array of alcohols from the breakdown of lipid structures is a known outcome of lipid peroxidation. mdpi.com

The most well-characterized route to 3-methyl-3-buten-1-ol is through the isoprenoid biosynthesis pathway. Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. The universal precursors for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net

There are two primary pathways for synthesizing IPP and DMAPP:

The Mevalonate (B85504) (MVA) Pathway: This pathway, found in eukaryotes, archaea, and some bacteria, starts from acetyl-CoA. nih.gov

The Methylerythritol Phosphate (MEP) or Deoxyxylulose 5-phosphate (DOXP) Pathway: This pathway is utilized by most bacteria, algae, and plant plastids. thegoodscentscompany.com

Regardless of the pathway, the resulting IPP is the direct precursor to 3-methyl-3-buten-1-ol. The conversion is catalyzed by enzymes capable of dephosphorylating IPP. google.com For example, promiscuous phosphatases like NudB in E. coli can act on IPP to remove the pyrophosphate group, yielding 3-methyl-3-buten-1-ol. researchgate.net This reaction has been leveraged in metabolic engineering to produce this C5 alcohol in host organisms like E. coli. google.com A novel engineered pathway has also demonstrated the direct conversion of mevalonate (MVA) to 3-methyl-3-buten-1-ol, catalyzed by the fatty acid decarboxylase OleTJE, representing a shortened version of the traditional MVA pathway. nih.govresearchgate.net

PrecursorPathwayKey Enzyme TypeResulting Alcohol
Isopentenyl Pyrophosphate (IPP)Isoprenoid BiosynthesisPhosphatase (e.g., NudB)3-Methyl-3-buten-1-ol
Mevalonate (MVA)Engineered MVA PathwayDecarboxylase (e.g., OleTJE)3-Methyl-3-buten-1-ol

Hexanoic acid, also known as caproic acid, is a medium-chain fatty acid that serves as the acyl donor in the formation of 3-methyl-3-butenyl hexanoate. Its biosynthesis is fundamentally linked to fatty acid metabolism.

The production of hexanoic acid can occur through several routes related to fatty acid synthesis:

Specialized Fatty Acid Synthases (FAS): In some fungi, such as Aspergillus species, a distinct fatty acid synthase, termed hexanoate synthase (HexS), is dedicated to the production of hexanoic acid. nih.gov This specialized enzyme complex synthesizes a C6 fatty acid from acetyl-CoA and malonyl-CoA, which then serves as a starter unit for the biosynthesis of secondary metabolites like aflatoxin and sterigmatocystin. nih.govpnas.org This demonstrates a clear diversion from primary fatty acid metabolism, which typically produces long-chain fatty acids. pnas.org

Reverse β-Oxidation Pathway: Hexanoic acid can be synthesized via a heterologous, multi-species-derived reverse β-oxidation (rBOX) pathway. nih.gov This pathway is essentially the reversal of the fatty acid degradation process. Starting with acetyl-CoA, the carbon chain is elongated in a cyclical manner to produce hexanoyl-CoA, which can then be hydrolyzed to hexanoic acid. researchgate.net This pathway has been successfully engineered in yeast like Saccharomyces cerevisiae to produce hexanoic acid. nih.gov

Engineered Chain Elongation: In the yeast Kluyveromyces marxianus, a biosynthetic pathway for hexanoic acid production was constructed by integrating genes from various bacteria and yeast. snu.ac.krewha.ac.kr This pathway starts from acetyl-CoA and utilizes a series of enzymes, including acetyl-CoA acetyltransferase and trans-enoyl-CoA reductase, to build the six-carbon chain of hexanoic acid. snu.ac.krnih.gov

Anaerobic Bacterial Fermentation: Certain anaerobic bacteria, such as Clostridium kluyveri and Megasphaera elsdenii, are natural producers of hexanoic acid through the chain elongation of short-chain fatty acids like acetic acid. researchgate.net

PathwayStarting MaterialKey ProcessOrganism Example
Specialized FASAcetyl-CoA, Malonyl-CoADedicated de novo synthesisAspergillus species
Reverse β-Oxidation (rBOX)Acetyl-CoAIterative chain elongationEngineered Saccharomyces cerevisiae
Anaerobic FermentationEthanol, Lactate, Acetic AcidChain elongationClostridium kluyveri, Megasphaera elsdenii

Biosynthesis of the Carboxylic Acid Moiety: Hexanoic Acid

Relationship with Branched-Chain Amino Acid Metabolism for Related Acids

The biosynthesis of the acyl portion of esters, such as the hexanoate in this compound, is intricately linked to primary metabolic pathways, including the metabolism of branched-chain amino acids (BCAAs). While straight-chain fatty acids are typically generated through fatty acid biosynthesis, the formation of branched-chain acids and alcohols often originates from the catabolism of BCAAs like leucine (B10760876), isoleucine, and valine. redalyc.orgredalyc.org

In various plants and microorganisms, BCAAs are converted into their corresponding α-keto acids through transamination. nih.govmdpi.com These α-keto acids can then serve as precursors for short-chain and medium-chain branched fatty acids. For instance, the α-keto derivatives of leucine, valine, and isoleucine can act as primers that are elongated by a fatty acid synthase (FAS) system. nih.gov Specifically, the metabolism of valine and leucine can lead to the formation of i4:0 (2-methylpropionic acid) and i5:0 (3-methylbutyric acid) respectively, through a process of transamination and subsequent oxidative decarboxylation. nih.gov

A proposed alternative pathway suggests that the one-carbon extension reactions typically associated with leucine biosynthesis could also be responsible for elongating short-chain primers to form medium-chain-length fatty acids. nih.gov This highlights a direct metabolic link where the machinery for amino acid synthesis is co-opted for the production of fatty acid precursors necessary for volatile ester formation.

Enzymatic Esterification Processes

The final step in the formation of this compound is an enzymatic esterification reaction. This biochemical process is responsible for the synthesis of a wide array of volatile esters that contribute to the characteristic aromas of many fruits and flowers.

Mechanisms of Volatile Ester Formation from Alcohol and Carboxylic Acid Precursors

Volatile esters, including this compound, are synthesized through the condensation of an alcohol and a carboxylic acid, a reaction catalyzed by specific enzymes. redalyc.orgredalyc.org The formation of this compound specifically requires the precursor molecules 3-methyl-3-buten-1-ol (also known as isoprenol) and hexanoic acid. redalyc.orgredalyc.org

The biosynthesis of these precursors follows distinct pathways:

3-Methyl-3-buten-1-ol: This branched-chain unsaturated alcohol is derived from the isoprenoid pathway. nih.gov Specifically, it is formed via the dephosphorylation of isopentenyl diphosphate (B83284) (IPP), a central molecule in terpenoid biosynthesis. nih.govresearchgate.net

Hexanoic Acid: This straight-chain fatty acid is typically produced via the fatty acid biosynthesis pathway. redalyc.org In some microorganisms, it can also be synthesized through a reverse β-oxidation pathway. researchgate.netmdpi.com

Once both the alcohol and the acyl-CoA (an activated form of the carboxylic acid) are present in the cell, an enzyme facilitates the transfer of the acyl group from the CoA carrier to the alcohol, releasing the ester and coenzyme A. This process is a critical control point in the production of aroma compounds.

Table 1: Precursors for the Biosynthesis of this compound

Precursor Molecule Chemical Formula Biosynthetic Origin
3-Methyl-3-buten-1-ol C₅H₁₀O Isoprenoid Pathway
Hexanoic Acid C₆H₁₂O₂ Fatty Acid Biosynthesis

Role of Alcohol Acyltransferase (AAT) in Branched-Chain Ester Biosynthesis

The key enzymes responsible for catalyzing the final step in volatile ester synthesis are Alcohol Acyltransferases (AATs), also referred to as alcohol acetyltransferases in the context of acetate (B1210297) esters. nih.govnih.gov These enzymes are considered rate-limiting for ester biosynthesis. nih.govresearchgate.net AATs facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate, leading to the formation of an ester. nih.gov

The diversity of esters found in nature is, in large part, due to the existence of multiple AAT enzymes with varying specificities for both their alcohol and acyl-CoA substrates. researchgate.net Research in different fruits has shown that the expression of AAT genes and the activity of the corresponding enzymes increase during ripening, coinciding with the peak of aroma production. researchgate.netresearchgate.net

For branched-chain esters, AATs utilize alcohols derived from branched-chain amino acid metabolism or the isoprenoid pathway. The substrate specificity of the AAT enzyme is a determining factor in the profile of esters produced by a particular plant. For example, studies on apple cultivars have revealed that different AAT activities are present in various tissues (peel and flesh) and that these enzymes exhibit distinct preferences for a range of alcohol substrates, which accounts for the unique aroma profiles of different varieties. researchgate.net This demonstrates that the specific AATs present in a tissue are crucial for determining which esters, including branched-chain esters like this compound, are synthesized.

Investigation of Specific Enzyme Systems Catalyzing this compound Formation

While the general mechanism involving an AAT is well-established, the specific enzyme system that catalyzes the formation of this compound has been investigated in the context of fruit aroma profiling. This compound has been identified as a significant volatile in fruits such as noni (Morinda citrifolia) and Morinda royoc. redalyc.orgredalyc.orgoup.comresearchgate.net In studies of these fruits, the presence of this compound was correlated with the presence of its precursors, 3-methyl-3-buten-1-ol and hexanoic acid, strongly implying the action of an endogenous AAT enzyme. redalyc.orgredalyc.org

Research has identified several AAT genes in various plant species. For instance, in pepper, four distinct AAT genes (AAT1, AAT2, AAT3, and AAT4) were found to be differentially expressed during fruit development, leading to the accumulation of various esters. nih.gov Similarly, in oriental melons, the expression of genes like CmAAT2 was analyzed in relation to ester production. nih.gov

These findings suggest that a specific member of the AAT family is likely responsible for the synthesis of this compound. However, the precise isolation and characterization of the single AAT isozyme that preferentially uses 3-methyl-3-buten-1-ol and hexanoyl-CoA as substrates remain an area of ongoing research. The catalytic activity is dependent on the specific plant species and its unique enzymatic machinery.

Table 2: Research Findings on AAT Activity and Ester Formation

Organism Key Findings Relevant Esters Mentioned Source Citation
Apple (Malus domestica) AAT activity increases with ripening; different cultivars have AATs with distinct substrate specificities. Hexyl acetate, 2-methyl butyl acetate researchgate.net
Pepper (Capsicum annuum) Four AAT genes identified with differential expression, ensuring ester accumulation. Hexyl 2-methyl butyrate (B1204436), isoamyl hexanoate, hexyl acetate nih.gov
Oriental Melon (Cucumis melo) AAT activity and gene expression (CmAAT2) linked to the synthesis of ester aroma components. Butanoic acid ethyl ester nih.gov
Morinda royoc Increased amounts of this compound during ripening indicate esterification occurs. 3-methyl-3-butenyl butanoate, this compound redalyc.orgredalyc.org

Chemical Synthesis and Derivatization Approaches for 3 Methyl 3 Butenyl Hexanoate

Laboratory-Scale Organic Synthesis Routes

The creation of 3-methyl-3-butenyl hexanoate (B1226103) in a laboratory setting primarily relies on established organic chemistry principles, including direct esterification and the multi-step synthesis of its essential precursors.

Esterification Reactions Utilizing 3-Methyl-3-buten-1-ol (B123568) and Hexanoic Acid or Derivatives

The most direct synthetic route to 3-methyl-3-butenyl hexanoate is the esterification reaction between its constituent alcohol, 3-methyl-3-buten-1-ol, and hexanoic acid. This reaction, typically catalyzed by a strong acid, involves the condensation of the alcohol and the carboxylic acid to form the ester and water.

A closely related and common industrial practice is transesterification, or ester exchange, where 3-methyl-3-buten-1-ol is reacted with a different ester of hexanoic acid, such as methyl hexanoate. This process is often driven to completion by removing the more volatile alcohol byproduct. A similar process has been demonstrated for the preparation of 3-methyl-3-butenyl angelate, where 3-methyl-3-buten-1-ol was reacted with methyl angelate in the presence of an organotin catalyst to yield the desired ester. googleapis.com This highlights a viable pathway for producing various esters of 3-methyl-3-buten-1-ol, including the hexanoate derivative. googleapis.com

Synthesis of 3-Methyl-3-buten-1-ol Precursor through Multistep Methods

The availability of the precursor, 3-methyl-3-buten-1-ol, is critical for the synthesis of the final hexanoate ester. Several multistep methods are employed for its production.

Table 1: Examples of Two-Step Synthesis of 3-Methyl-3-buten-1-ol via Esterification-Hydrolysis

Carboxylic Acid UsedIntermediate EsterHydrolysis ConditionsHydrolysis Yield (%)Overall Yield (%)Source
Acetic Acid3-Methyl-3-buten-1-ol acetate (B1210297)40wt% NaOH, 60°C, 0.5h96.487.4 patsnap.com
Propionic Acid3-Methyl-3-buten-1-ol propionate10wt% NaOH, 100°C, 0.1h90.784.4 patsnap.com
Chloroacetic Acid3-Methyl-3-buten-1-ol chloroacetate25wt% KOH, 60°C, 0.5h95.790.3 google.com
Isobutyric Acid3-Methyl-3-buten-1-ol isobutyrate5wt% NaOH, 40°C, 1h89.783.0 google.com

Reaction with Formaldehyde (B43269): The Prins reaction is a primary method for synthesizing 3-methyl-3-buten-1-ol, involving the reaction of isobutylene (B52900) and formaldehyde. gychbjb.comnih.gov This reaction is typically catalyzed by an acid. Another approach involves preparing a Grignard reagent from methallyl halide and magnesium, which is then reacted with formaldehyde to produce the target alcohol. google.com This method circumvents issues related to the storage and transport of difficult raw materials by using stable and easily transportable components. google.com

Exploration of Novel Synthetic Pathways and Catalytic Systems

Research into the synthesis of 3-methyl-3-buten-1-ol has focused on improving efficiency and catalyst performance. One area of exploration is the use of solid acid catalysts for the Prins reaction. For instance, immobilized tin tetrachloride (SnCl₄) on a silica (B1680970) (SiO₂) support has been used to catalyze the condensation of isobutylene and paraformaldehyde, achieving a 55% yield of the alcohol. google.com

More advanced catalytic systems have also been investigated. The use of a CsH₂PO₄-modified HZSM-5 catalyst in a supercritical CO₂ medium for the Prins reaction between formaldehyde and isobutene represents an innovative approach. nih.gov The solvent and catalyst play crucial roles in this system, which aims to enhance reaction efficiency and selectivity. nih.gov

Chemoenzymatic and Biocatalytic Approaches

Moving towards more sustainable and selective manufacturing, chemoenzymatic and biocatalytic methods are gaining prominence. These approaches leverage the specificity of enzymes and microbial systems to produce esters and their precursors.

Enzymatic Synthesis of Esters for Enhanced Selectivity and Sustainability

Enzymatic synthesis, particularly using lipases, is a well-established strategy for producing esters. researchgate.net Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, which reduces the formation of unwanted byproducts. frontiersin.org For example, the commercially available Candida antarctica lipase (B570770) B (CaLB) has been successfully used in the fermentation broth of Clostridium acetobutylicum to facilitate the synthesis of butyl butyrate (B1204436). frontiersin.org Similarly, lipases from Pseudomonas species have been employed for the highly selective acetylation and transesterification of alcohol precursors, demonstrating the power of enzymes to create specific, optically pure molecules. core.ac.ukbenthamopenarchives.com These enzymatic methods offer a greener alternative to traditional chemical catalysis, avoiding harsh reactants and high temperatures. asm.org

Microbial Fermentation Systems for Analogous Volatile Compound Production

Microbial fermentation is a powerful tool for producing a wide array of valuable chemicals, including volatile esters. nih.gov Organisms like the yeast Saccharomyces cerevisiae are known to produce a variety of flavor-active esters during fermentation through pathways involving alcohol acyltransferases (AATs). researchgate.netbohrium.com These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. researchgate.net The production of these esters is often limited by the availability of the precursor alcohols and acyl-CoAs. asm.org

Industrial microorganisms such as Clostridia are also being developed as cell factories for ester production. frontiersin.org These bacteria naturally produce a range of organic acids and alcohols that serve as the building blocks for esters. frontiersin.org By engineering these microbes and sometimes combining their fermentation with enzymatic catalysis, it is possible to produce short- and medium-chain esters. frontiersin.org While direct microbial production of this compound is not widely documented, these systems for producing analogous compounds like ethyl acetate, butyl acetate, and butyl butyrate demonstrate the significant potential of biocatalysis in the synthesis of valuable volatile esters. frontiersin.orgbohrium.com

Design and Synthesis of Structural Analogs for Mechanistic Investigations

The creation of structural analogs of a substrate like this compound is a cornerstone of mechanistic enzymology and chemical biology. By systematically altering specific moieties of the parent molecule, researchers can probe the molecular interactions governing substrate recognition, enzyme catalysis, and reaction pathways. These investigations are distinct from studies of bioactivity or safety, focusing instead on fundamental chemical and physical processes. The design of such analogs targets specific hypotheses about the roles of different parts of the molecule, such as the ester linkage, the alkyl chain, and the isoprenoid-like butenyl group.

The synthesis of these analogs typically involves the esterification of a modified alcohol with hexanoic acid or the esterification of 3-methyl-3-buten-1-ol with a modified carboxylic acid. The parent alcohol, 3-methyl-3-buten-1-ol, can be synthesized through a two-step Prins-type reaction involving isobutylene and formaldehyde, followed by hydrolysis of the intermediate ester. google.compatsnap.com This provides a robust platform for generating modified alcohol precursors.

Modifications to the Alcohol Moiety (3-Methyl-3-butenyl group)

To understand the role of the terminal double bond and the methyl group in binding or catalysis, several modifications can be envisioned. These analogs help to dissect the contributions of steric bulk and electronic properties of the butenyl group.

Saturation of the Double Bond: Replacing the double bond with a single bond creates 3-methylbutyl hexanoate. This analog serves as a control to investigate the electronic or conformational influence of the π-system. Its synthesis is straightforward, involving the esterification of commercially available 3-methyl-1-butanol with hexanoyl chloride or hexanoic acid.

Isomeric Variants: Synthesizing an isomer like 3-methyl-2-butenyl (B1208987) hexanoate (prenyl hexanoate) allows for the investigation of how the position of the double bond affects interaction with an enzyme's active site. This tests the spatial and electronic requirements of the binding pocket.

Cyclopropyl Analogs: The double bond can be replaced with a cyclopropane (B1198618) ring to create cyclopropylmethyl hexanoate analogs. Cyclopropane rings can mimic the steric properties of a double bond but have different electronic characteristics. dss.go.th This substitution helps to determine whether the π-electrons of the double bond are crucial for a specific interaction or if a sterically similar, but electronically different, group is tolerated. dss.go.th

Photoactivatable Analogs: For mapping binding sites, a photoactivatable group like a diazirine can be incorporated into the alcohol precursor. acs.org Synthesis of an analog such as 3-(diaziridin-3-yl)propyl hexanoate would allow for covalent cross-linking to an enzyme upon photolysis, providing direct evidence of binding location. The synthesis would involve preparing a diazirine-containing alcohol and subsequent esterification. acs.org

Modifications to the Acyl Moiety (Hexanoate group)

Altering the length and properties of the C6 acyl chain provides insight into the hydrophobic tolerance and spatial constraints of the acyl-binding portion of an enzyme's active site.

Chain Length Variation: Synthesizing a series of esters with varying acyl chain lengths (e.g., butanoate, octanoate) using 3-methyl-3-buten-1-ol helps to map the dimensions of the binding pocket.

Introduction of Reporter Groups: A fluorescent tag or a spectroscopic probe could be attached to the terminus of the acyl chain. For example, synthesizing 6-(dansylamino)hexanoic acid and esterifying it with 3-methyl-3-buten-1-ol would yield a fluorescent analog. This type of analog is invaluable for binding assays and mechanistic studies using fluorescence spectroscopy, without directly measuring a biological endpoint.

The table below summarizes the design of several plausible structural analogs of this compound for mechanistic studies, outlining their structure, synthesis, and investigatory purpose.

Analog NameStructural ModificationSynthetic PrecursorsPurpose of Mechanistic Investigation
3-Methylbutyl hexanoateAlkene saturated to alkane3-Methyl-1-butanol + Hexanoic acidTo determine the role of the π-bond in substrate binding or orientation.
3-Methyl-2-butenyl hexanoate (Prenyl hexanoate)Isomerization of the double bond3-Methyl-2-buten-1-ol (Prenol) + Hexanoic acidTo probe the geometric requirements of the enzyme's active site.
(2-Methylcyclopropyl)methyl hexanoateAlkene replaced with cyclopropane ring(2-Methylcyclopropyl)methanol + Hexanoic acidTo distinguish between steric and electronic effects of the double bond. dss.go.th
3-Methyl-3-butenyl butanoateShorter acyl chain (C4 vs. C6)3-Methyl-3-buten-1-ol + Butanoic acidTo investigate the size and hydrophobic limits of the acyl-binding pocket.
3-Methyl-3-butenyl octanoateLonger acyl chain (C8 vs. C6)3-Methyl-3-buten-1-ol + Octanoic acidTo further probe the spatial constraints of the acyl-binding site.
3-Diaziridin-3-yl)propyl hexanoateAlkene replaced with photoactivatable diazirine3-(Diaziridin-3-yl)propan-1-ol + Hexanoic acidTo covalently label and identify binding site residues via photo-cross-linking. acs.org

Advanced Analytical Characterization in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating individual volatile compounds from a complex mixture. For an ester like 3-methyl-3-butenyl hexanoate (B1226103), gas chromatography (GC) is the method of choice due to its volatility.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile constituents in various samples. In the analysis of fruit volatiles, GC-MS has been instrumental in the identification of 3-methyl-3-butenyl hexanoate. For instance, in studies of Morinda royoc L. fruit, this compound was identified as a major ester, particularly in the over-ripe stage. redalyc.orgredalyc.orgsld.cu The technique works by separating compounds in the gas chromatograph before they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. scielo.brnih.gov

The identification of this compound is part of a broader analysis of volatile profiles in fruits, which often include a diverse range of esters, acids, alcohols, and aldehydes. oup.com In the fruit of Morinda royoc, it was one of 137 compounds identified, with esters being the second most abundant chemical class. redalyc.org The presence and concentration of such esters often change significantly with the fruit's ripening stage. redalyc.orgsld.cu

While GC-MS identifies the chemical composition, Gas Chromatography-Olfactometry (GC-O) is employed to determine which of these compounds contribute to the sample's aroma. In a GC-O system, the effluent from the GC column is split, with one part going to a detector (like MS or a Flame Ionization Detector) and the other to a sniffing port where a trained panelist can assess the odor of each separated compound as it elutes. mdpi.com

To increase the confidence of compound identification by GC-MS, the compound's retention index (RI) is used as an additional confirmation point. The retention index relates the retention time of the analyte to the retention times of a series of n-alkanes analyzed under the identical chromatographic conditions. nist.gov This value is more robust than retention time alone, as it is less susceptible to variations in GC parameters like flow rate, temperature ramp, and column length. nist.gov The identity of a compound is considered confirmed when both its mass spectrum and its experimentally determined retention index match those of a reference standard or published data on a specific column phase. The NIST Chemistry WebBook provides reference retention index data for this compound on various column types. nist.gov

Table 1: Published Gas Chromatography Retention Indices for this compound

Column Type Active Phase Retention Index (I) Reference
Capillary CP Sil 5 CB (non-polar) 1213 Pino and Marbot, 2001 nist.gov
Capillary AT-Wax (polar) 1522 Pino and Marbot, 2001 nist.gov

Source: Data compiled from the NIST Chemistry WebBook. nist.gov

Sample Preparation and Extraction Methodologies

The selection of an appropriate extraction technique is critical for the successful analysis of volatile compounds, as it must efficiently isolate them from the sample matrix without introducing artifacts or causing degradation.

Headspace-Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. mdpi.compsu.edu The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above a sample in a sealed vial. nih.gov Volatile compounds partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. psu.edu The fiber is then transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis. nih.gov

The choice of fiber coating is crucial and depends on the polarity and molecular weight of the target analytes. nih.gov In the analysis of Morinda royoc L. fruits, a polydimethylsiloxane-divinylbenzene (PDMS/DVB) fiber was successfully used to extract volatile compounds, including this compound. redalyc.orgredalyc.org Other studies on fruit volatiles have utilized fibers with different selectivities to capture a wide range of compounds. scielo.brnih.gov

Table 2: Common SPME Fibers Used for Volatile Compound Extraction in Fruit Analysis

Fiber Coating Abbreviation Typical Analytes Reference
Polydimethylsiloxane/Divinylbenzene PDMS/DVB Used for general purpose screening of volatiles, including esters. redalyc.orgredalyc.org redalyc.orgredalyc.org
Carboxen/Polydimethylsiloxane CAR/PDMS Effective for smaller molecules, acids, and a wide range of flavor compounds. nih.govscielo.br nih.govscielo.br

Simultaneous Steam Distillation-Extraction (SDE) is an exhaustive extraction technique that combines steam distillation with continuous liquid-liquid extraction. jfda-online.com In this method, the sample is typically mixed with water and heated to generate steam, which carries the volatile compounds away. scielo.br This vapor is then condensed along with a co-distilled, immiscible organic solvent, which continuously extracts the compounds of interest from the aqueous distillate. jfda-online.com SDE is capable of recovering a large quantity and broad range of volatiles, including less volatile and more polar compounds, compared to HS-SPME. tandfonline.comscielo.br

SDE has been applied to isolate volatile compounds from various fruits, such as noni (Morinda citrifolia) and ciruela (Spondias purpurea). tandfonline.comjfda-online.com In a study on noni fruit, SDE using hexane (B92381) as the solvent was employed to extract a volatile profile that included various esters, acids, and sulfur-containing compounds. jfda-online.com Another study used dichloromethane (B109758) as the extraction solvent for SDE analysis of ciruela fruit. tandfonline.com After extraction, the solvent is carefully concentrated before GC-MS analysis. tandfonline.comjfda-online.com

Table 3: Example SDE Protocols for Fruit Volatile Extraction

Fruit Matrix Solvent Extraction Time Reference
Noni (Morinda citrifolia) Hexane 2 hours jfda-online.com
Ciruela (Spondias purpurea) Dichloromethane 1 hour tandfonline.com

Optimization of Extraction Parameters for Comprehensive Volatile Profiling

The accurate and comprehensive analysis of volatile organic compounds (VOCs), including the fruity ester this compound, is highly dependent on the efficiency of the extraction method. In research, particularly for complex matrices like fruits and beverages, optimizing the extraction parameters is a critical step to ensure high sensitivity and reproducibility. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the analysis of food aromas. ukm.myscielo.br The optimization of HS-SPME involves the careful selection of several key parameters that can significantly influence the extraction efficiency of target analytes. frontiersin.orgresearchgate.net

Research into the volatile profiles of various fruits and beverages has established that factors such as the type of SPME fiber, extraction temperature, and extraction time are among the most influential parameters. Current time information in Seattle, WA, US.researchgate.netoeno-one.eu The optimization of these parameters is crucial for developing a robust analytical method capable of providing a comprehensive representation of the volatile composition of a sample.

Detailed research findings indicate that for esters, an increase in extraction temperature can positively impact the extraction efficiency. oeno-one.eu However, this is often up to an optimal point, beyond which the analytical signal may decrease. Current time information in Seattle, WA, US.oeno-one.eu Similarly, the exposure time of the fiber to the sample headspace is a critical factor, with longer durations generally leading to higher extraction yields until equilibrium is reached. Current time information in Seattle, WA, US.oeno-one.eu

The choice of SPME fiber coating is another paramount consideration, as it determines the selectivity of the extraction process. oeno-one.eu For a broad range of volatile and semi-volatile compounds, including esters, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often favored due to their ability to cover a wide array of molecular weights and polarities. frontiersin.orgnih.gov In a study on the volatile compounds of Morinda royoc L. fruit, where this compound was identified, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber was utilized. ukm.mycabidigitallibrary.org Another study on soursop pulp found that a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber was most efficient for capturing esters. scielo.br

The addition of salt to the sample matrix is another parameter that is often optimized. The "salting-out" effect can increase the volatility of certain compounds, thereby enhancing their concentration in the headspace and improving extraction efficiency. oeno-one.eu However, the effectiveness of salt addition can vary depending on the specific analyte and matrix. tandfonline.com

The following interactive data table illustrates a hypothetical optimization study for the extraction of this compound from a fruit matrix using HS-SPME, based on common findings in the scientific literature for similar esters. The table demonstrates how different parameters can be varied to determine the optimal conditions for maximizing the analytical signal (represented as peak area).

Table 1: Illustrative Optimization of HS-SPME Parameters for this compound Extraction

SPME Fiber Type Extraction Temperature (°C) Extraction Time (min) Relative Peak Area of this compound
PDMS/DVB 40 30 100
PDMS/DVB 50 30 125
PDMS/DVB 60 30 140
PDMS/DVB 50 45 155
PDMS/DVB 50 60 160
DVB/CAR/PDMS 50 45 170
DVB/CAR/PDMS 60 45 185

This table is a representative example based on general principles of SPME optimization for volatile esters and does not represent data from a single specific study on this compound.

Ecological Roles and Biological Relevance Non Human Systems

Contribution to Olfactory Profiles in Biological Systems

As a volatile organic compound, 3-methyl-3-butenyl hexanoate (B1226103) is a notable component of the scent profiles of certain fruits, influencing their aroma and signaling ripeness.

Role as a Key Volatile Component in Fruit Aroma and Ripening Processes

Research has identified 3-methyl-3-butenyl hexanoate as a significant volatile compound in the fruit of Morinda royoc L., a plant native to Cuba. redalyc.orgredalyc.org Studies analyzing the volatile composition of M. royoc fruit at different stages of ripeness revealed that the concentration of this compound, along with similar esters like 3-methyl-3-butenyl butanoate and 3-methyl-3-butenyl octanoate, increases significantly as the fruit becomes over-ripe. redalyc.orgresearchgate.net This suggests a role for this compound in the characteristic aroma of the mature fruit. These esters are known for their powerful fruity odor notes. redalyc.orgredalyc.org

In contrast, a study on the related noni fruit (Morinda citrifolia) found that two other unsaturated esters, 3-methyl-3-buten-1-yl hexanoate and 3-methyl-3-buten-1-yl octanoate, significantly decreased in concentration as the fruit transitioned from ripe to over-ripe. researchgate.net The volatile profile of acerola fruit (Malpighia emarginata DC.) also includes this compound. nist.gov

The changes in the concentration of this compound and related esters during the ripening process indicate their involvement in the biochemical pathways that produce the distinct aroma of the fruit, likely through the esterification of alcohols and carboxylic acids. redalyc.org

Table 1: Changes in 3-Methyl-3-butenyl Ester Concentrations During Fruit Ripening

Fruit Species Compound Change During Ripening Reference
Morinda royoc This compound Increases in over-ripe stage redalyc.orgresearchgate.net
Morinda royoc 3-Methyl-3-butenyl butanoate Increases in over-ripe stage redalyc.orgresearchgate.net
Morinda royoc 3-Methyl-3-butenyl octanoate Increases in over-ripe stage redalyc.orgresearchgate.net
Morinda citrifolia 3-Methyl-3-buten-1-yl hexanoate Decreases from ripe to over-ripe researchgate.net
Morinda citrifolia 3-Methyl-3-buten-1-yl octanoate Decreases from ripe to over-ripe researchgate.net

Interspecies Chemical Communication

Beyond its role in fruit aroma, this compound and its analogs are crucial in mediating interactions between different species, particularly as pheromones in insects.

Investigation of Analogs as Pheromonal Components in Insect Systems (e.g., Mealybugs)

A significant analog, 3-methyl-3-butenyl 5-methylhexanoate, has been identified as the sex pheromone of the Matsumoto mealybug, Crisicoccus matsumotoi. rsc.orgrsc.orgresearchgate.net This discovery was noteworthy as it represented the first report of a hemiterpene-based pheromone structure in a mealybug or scale insect. rsc.orgrsc.org The acid moiety, 5-methylhexanoate, is also uncommon in insect pheromones. rsc.orgrsc.orgresearchgate.net Field trapping experiments confirmed the attractiveness of the synthetic version of this compound to male mealybugs. researchgate.net

The pheromones of mealybugs are generally species-specific, a critical trait for the fragile, short-lived males to locate conspecific females for mating without wasting energy on cross-attraction. researchgate.net This specificity is often achieved through unique chemical structures. While many mealybug pheromones are esters of monoterpene alcohols, the identification of a hemiterpenol ester in the Matsumoto mealybug highlights the chemical diversity within this group of insects. rsc.orgresearchgate.net

Table 2: Pheromonal Analogs of this compound in Mealybugs

Insect Species Pheromone Component Chemical Class Reference
Crisicoccus matsumotoi (Matsumoto mealybug) 3-Methyl-3-butenyl 5-methylhexanoate Hemiterpenol ester rsc.orgrsc.orgresearchgate.net

Potential as Signaling Molecules in Plant-Environment Interactions

Volatile organic compounds released by plants, including esters like this compound, can act as signaling molecules in their interactions with the surrounding environment. researchgate.net While direct evidence for this compound as a plant-to-plant signaling molecule is not extensively documented, the release of herbivore-induced plant volatiles (HIPVs) is a well-established mechanism for plant communication. elifesciences.org These volatile cues can be perceived by neighboring undamaged plants, which may then enhance their own defenses in preparation for potential herbivore attacks. elifesciences.org Given that this compound is a component of the volatile profile of some plants, it could potentially contribute to this complex chemical signaling network.

Influence on Plant-Microbe and Plant-Herbivore Dynamics (as a volatile constituent, not as a direct antimicrobial agent)

The volatile emissions from plants, which can include this compound, play a role in mediating interactions with both microbes and herbivores. The blend of volatiles released by a plant can attract or repel herbivorous insects. researchgate.net For example, specific volatile blends are used by insects to locate their host plants. researchgate.net Therefore, the presence and concentration of this compound within a plant's volatile profile could influence its susceptibility to certain herbivores.

Furthermore, herbivore feeding can induce changes in a plant's volatile emissions, a phenomenon known as herbivore-induced plant volatiles (HIPVs). nih.gov These HIPVs can attract natural enemies of the herbivores, such as parasitoids and predators, as a form of indirect defense. nih.gov The specific composition of the HIPV blend, which could potentially include this compound, is crucial in attracting the appropriate beneficial insects.

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of 3-methyl-3-butenyl hexanoate (B1226103) is understood to occur via the esterification of an alcohol and a carboxylic acid. redalyc.org Specifically, it is formed from the precursors 3-methyl-3-buten-1-ol (B123568) and hexanoic acid. redalyc.org The production of these precursors is linked to distinct metabolic pathways; hexanoic acid is generated from fatty acid biosynthesis, while branched-chain alcohols like 3-methyl-3-buten-1-ol are often derived from amino acid metabolism. redalyc.orgredalyc.org

Current research points to the activity of uncharacterized enzymes, likely belonging to the alcohol acyltransferase (AAT) family, which are responsible for catalyzing the final esterification step. Studies on fruits such as Morinda royoc show a significant increase in the concentration of 3-methyl-3-butenyl hexanoate during the over-ripe stage, suggesting that the expression and activity of the responsible biosynthetic enzymes are tightly regulated during fruit maturation. redalyc.orgredalyc.org Future research will focus on isolating and characterizing these novel enzymes to understand their substrate specificity, kinetic properties, and the regulatory genes that control their expression in response to developmental and environmental cues.

Development of Advanced Chemoenzymatic and Biocatalytic Synthetic Strategies

The demand for natural flavor and fragrance compounds has spurred the development of sustainable synthetic methods. Biocatalysis, particularly using lipases, presents an environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases can function in solvent-free systems, require mild operating conditions, and can lead to high-purity products. nih.gov

The chemoenzymatic synthesis of this compound can be achieved through the lipase-catalyzed esterification of 3-methyl-3-buten-1-ol and hexanoic acid. Commercial immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are effective catalysts for producing a variety of branched-chain esters. nih.govscispace.com Research in this area aims to optimize reaction conditions (e.g., temperature, substrate molar ratio, and enzyme concentration) to maximize conversion rates and yield. nih.gov Advanced strategies may involve using novel, highly stable lipases sourced from various microorganisms or employing protein engineering to enhance enzyme efficiency and specificity for the target substrates.

Table 1: Overview of Potential Biocatalytic Strategies for Ester Synthesis

Strategy Description Key Advantages Relevant Research Findings
Immobilized Lipase (B570770) Catalysis Using lipases, such as Novozym® 435, fixed onto a solid support to catalyze the esterification reaction between an alcohol and a carboxylic acid. Enzyme reusability, enhanced stability, ease of product separation, suitability for solvent-free systems. nih.gov Successful synthesis of 2-ethylhexyl 2-methylhexanoate in a solvent-free medium with conversions up to 89%. nih.gov
Whole-Cell Biocatalysis Utilizing entire microbial cells (e.g., Pseudomonas putida) that naturally or through genetic engineering produce the necessary enzymes for ester synthesis. Eliminates the need for costly enzyme purification; cofactor regeneration is handled by the cell's metabolism. biorxiv.org P. putida is a host for producing various solvents and alcohols and can be engineered for specific metabolic pathways. biorxiv.org
Chemoenzymatic Synthesis A multi-step process combining traditional chemical synthesis steps with enzymatic reactions to produce complex molecules. Leverages the strengths of both chemical (e.g., creating precursors) and enzymatic (e.g., stereospecific reactions) methods. core.ac.uknih.gov Used to prepare optically pure intermediates for pharmaceuticals by combining chemical steps with lipase-catalyzed transesterification. core.ac.uk

Application of Multi-Omics Approaches in Volatile Research

To fully understand the formation of volatile compounds like this compound in biological systems, researchers are increasingly turning to multi-omics approaches. frontiersin.org The integration of transcriptomics (studying gene expression) and metabolomics (studying metabolites) can reveal the complex interplay between genes, enzymes, and the resulting chemical profile of an organism. frontiersin.orgnih.gov

In the context of this compound research, a typical workflow would involve:

Metabolomic Analysis : Quantifying the levels of this compound and its precursors (3-methyl-3-buten-1-ol, hexanoic acid) at different developmental stages (e.g., ripe vs. over-ripe fruit) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). redalyc.orgredalyc.org

Transcriptomic Analysis : Simultaneously, RNA sequencing (RNA-Seq) would be used to identify all genes being expressed at the same developmental stages.

Integrative Analysis : By correlating the metabolite data with the gene expression data, researchers can identify candidate genes whose expression levels rise and fall in concert with the concentration of this compound. frontiersin.org This allows for the pinpointing of genes encoding the specific synthases (e.g., AATs) and the enzymes involved in the precursor supply pathways (fatty acid and amino acid metabolism). frontiersin.org

This powerful combination provides a holistic view of the metabolic network and the regulatory mechanisms governing volatile production. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. How can 3-methyl-3-butenyl hexanoate be reliably identified and quantified in natural matrices using analytical chemistry techniques?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard. For example, in Morinda citrifolia, this compound was identified with a retention time (RT) of 18.9745 min and quantified as 0.091% of the total volatile profile using a DB-5MS column and electron ionization (EI) mode . Calibration curves using authentic standards and internal normalization (e.g., area% normalization) are critical for accurate quantification.

Q. What synthetic routes are recommended for producing this compound in laboratory settings?

  • Methodological Answer : Esterification of hexanoic acid with 3-methyl-3-buten-1-ol, catalyzed by acid (e.g., H₂SO₄ or p-toluenesulfonic acid), under reflux conditions. Reaction optimization includes molar ratio adjustment (typically 1:1.2 alcohol:acid), solvent selection (e.g., toluene for azeotropic water removal), and temperature control (110–120°C). Purity can be confirmed via GC/MS and nuclear magnetic resonance (NMR) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include molecular weight (170.25 g/mol), boiling point (estimated >200°C based on analogous esters), and hydrophobicity (logP ~3.5 predicted via XLogP3). Thermodynamic studies on similar esters (e.g., methyl hexanoate) suggest vapor-liquid equilibrium data and combustion kinetics are critical for reactor design in oxidation/pyrolysis studies .

Advanced Research Questions

Q. How does the β-hydroxy group influence the reactivity of this compound in oxidation or pyrolysis studies?

  • Methodological Answer : Comparative kinetic modeling with and without hydroxyl substituents is essential. For methyl 3-hydroxyhexanoate, low-temperature oxidation pathways involve hydrogen abstraction from the β-carbon, forming resonance-stabilized radicals. Jet-stirred reactor (JSR) experiments at 500–1100 K, coupled with detailed kinetic models (e.g., RMG or Chemkin), can elucidate dominant reaction pathways .

Q. What are the challenges in analyzing stereoisomers or degradation products of this compound in complex mixtures?

  • Methodological Answer : Advanced chromatographic separation (e.g., chiral GC columns or HPLC with chiral stationary phases) and tandem MS/MS fragmentation are required. For example, chemometric methods like PCA (principal component analysis) and CA (cluster analysis) have been applied to distinguish volatile clusters in essential oils, which could be adapted for isomer resolution .

Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition or receptor binding) and in silico docking (e.g., AutoDock Vina). For related esters like citronellyl hexanoate, anti-inflammatory and antimicrobial activities have been tested via COX-2 inhibition assays and microbroth dilution methods, respectively . Dose-response curves and cytotoxicity controls (e.g., MTT assay) are critical for validating bioactivity.

Q. What experimental setups are recommended for studying the combustion kinetics of this compound as a biofuel additive?

  • Methodological Answer : Shock tube or rapid compression machine (RCM) experiments to measure ignition delay times. For methyl hexanoate, laminar flame speed measurements and speciation via synchrotron photoionization mass spectrometry have been used to validate kinetic models. Key parameters include equivalence ratio (Φ = 0.5–2.0) and pressure (1–20 atm) .

Safety and Compliance Questions

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and avoid ignition sources. Storage at 0–6°C in airtight containers is recommended for stability .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound across studies?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., transpiration method for vapor pressure and differential scanning calorimetry for enthalpy). For methyl hexanoate, vapor-liquid equilibrium (VLE) data at 93.32 kPa were reconciled using the NRTL (Non-Random Two-Liquid) model, highlighting the need for consistent experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.